N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide hydrochloride
Description
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Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S.ClH/c25-15-21-20-11-13-27(16-18-7-3-1-4-8-18)17-22(20)30-24(21)26-23(28)12-14-29-19-9-5-2-6-10-19;/h1-10H,11-14,16-17H2,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJXSJPRROMJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CCOC3=CC=CC=C3)C#N)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been suggested to interact with a number of lipophilic amino acids.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been suggested to inhibit enzymes such as 5-lox.
Pharmacokinetics
The predicted data from the us environmental protection agency’s episuite™ suggests that the compound has a log kow (kowwin v167 estimate) of 162, indicating its lipophilicity. This could influence its absorption and distribution within the body.
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide an in-depth understanding of its biological significance.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClN3O3S |
| Molecular Weight | 486.01 g/mol |
| LogP | 3.8167 |
| Polar Surface Area | 72.398 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate levels of norepinephrine, dopamine, and serotonin in the brain. A study involving chronic treatment in zebrafish models demonstrated that the compound significantly reduced norepinephrine levels and affected serotonin and dopamine dynamics, suggesting potential anxiolytic and mood-stabilizing effects .
Biological Activity
The pharmacological profile of this compound includes:
- Neurochemical Effects :
- Potential Therapeutic Uses :
Case Studies
Several studies have investigated the biological activity of similar compounds within the same class:
- Zebrafish Model Study :
-
Comparative Analysis with Other Compounds :
- In vitro studies comparing N-(6-benzyl-3-cyano...) with other benzyl derivatives highlighted differences in potency and receptor affinity.
- The results suggest that modifications to the thieno[2,3-c]pyridine structure can lead to varying biological outcomes .
Q & A
Basic: What are the recommended synthetic routes for N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Core scaffold synthesis : Start with a tetrahydrothienopyridine backbone via cyclocondensation of substituted thiophene derivatives with nitriles under acidic or basic conditions. For example, use a Michael addition followed by intramolecular cyclization, as seen in analogous tetrahydrochromene syntheses .
- Benzylation : Introduce the benzyl group at the 6-position using benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Amide coupling : Attach 3-phenoxypropanoyl chloride via nucleophilic acyl substitution. Use condensing agents like HATU or EDC/DMAP in anhydrous dichloromethane or THF under nitrogen .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of benzylating agents (1.2–1.5 equivalents) to minimize side products. For amidation, maintain temperatures below 40°C to prevent racemization.
Basic: How should researchers validate the structural integrity of this compound, and which spectroscopic techniques are most reliable?
Methodological Answer:
- 1D/2D NMR : Confirm the tetrahydrothienopyridine scaffold via characteristic δ 2.5–3.5 ppm (methylene protons) and δ 6.5–7.5 ppm (aromatic protons). Use HSQC and HMBC to verify connectivity between the benzyl, cyano, and phenoxy groups .
- IR Spectroscopy : Identify key functional groups: ν ~2220 cm⁻¹ (C≡N stretch), ν ~1650 cm⁻¹ (amide C=O), and ν ~1250 cm⁻¹ (C-O-C in phenoxy) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and isotopic patterns consistent with chlorine (if present in intermediates) .
- Elemental Analysis : Validate purity (>95%) via C, H, N, S content matching theoretical values.
Basic: What safety precautions are critical when handling this compound during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions involving volatile solvents (e.g., DCM) or toxic intermediates (e.g., benzyl halides) .
- Waste Management : Segregate halogenated solvents and cyanide-containing byproducts. Neutralize acidic/basic waste before disposal via approved protocols .
- Emergency Protocols : Keep cyanide antidote kits (e.g., hydroxocobalamin) accessible. Monitor for symptoms of CNS depression or respiratory irritation during prolonged exposure.
Advanced: How can researchers address solubility challenges in pharmacological assays for this hydrophobic compound?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤5% v/v) for initial stock solutions, diluted in PBS or cell culture media with 0.1% Tween-80 to prevent aggregation .
- Nanoparticle formulation : Prepare liposomal or PEGylated nanoparticles via solvent evaporation or microfluidics. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .
- Surfactant-assisted dissolution : Test poloxamers (e.g., Pluronic F-68) at concentrations below critical micelle concentration (CMC) to stabilize aqueous dispersions.
Advanced: What crystallographic challenges arise during X-ray diffraction analysis of this compound, and how can they be mitigated?
Methodological Answer:
- Crystal growth : Use slow vapor diffusion with mixed solvents (e.g., CHCl₃/hexane) to obtain single crystals. Avoid high-polarity solvents that disrupt lattice packing .
- Disorder modeling : Address positional disorder in the benzyl or phenoxy groups using SHELXL’s PART instruction. Apply restraints to thermal parameters (ISOR/DFIX) .
- Twinned crystals : Analyze diffraction patterns with CELL_NOW or TWINABS. Refine using HKLF5 format in SHELXL to deconvolute overlapping reflections .
Advanced: What in vitro models are suitable for evaluating the compound’s kinase inhibition or receptor-binding activity?
Methodological Answer:
- Kinase assays : Use TR-FRET-based assays (e.g., LanthaScreen®) with recombinant kinases (e.g., JAK2 or EGFR). Measure IC₅₀ values at ATP concentrations near Km .
- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, A549) via MTT or resazurin reduction. Include positive controls (e.g., staurosporine) and validate cytotoxicity via caspase-3/7 activation .
- Target identification : Perform pull-down assays with biotinylated analogs and streptavidin beads. Analyze bound proteins via LC-MS/MS .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Scaffold modifications : Synthesize analogs with (a) varied substituents on the benzyl group (e.g., -Cl, -OCH₃) and (b) alternative heterocycles (e.g., pyrazole instead of thiophene) .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (cyano, amide) and hydrophobic regions (benzyl, phenoxy) .
- In silico screening : Dock top analogs into target protein structures (e.g., PDB: 4HJO for JAK2) using Glide SP/XP. Prioritize compounds with ΔG < -8 kcal/mol .
Advanced: What process engineering strategies improve yield in multi-step syntheses of this compound?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., benzylation) to enhance heat transfer and reduce reaction time .
- In-line purification : Couple automated flash chromatography (e.g., Biotage®) with PAT tools (FTIR/Raman) to monitor intermediates .
- Scale-up considerations : Optimize solvent recovery (e.g., DMF via vacuum distillation) and minimize column chromatography by switching to crystallization .
Advanced: How can in silico models predict metabolic stability and toxicity profiles?
Methodological Answer:
- Metabolism prediction : Use ADMET Predictor™ or SwissADME to identify likely cytochrome P450 (e.g., CYP3A4) oxidation sites. Prioritize analogs with low topological polar surface area (TPSA < 90 Ų) .
- Toxicity screening : Run Derek Nexus for structural alerts (e.g., cyanide release via amide hydrolysis). Validate in vitro using HepG2 cells + CYP450 cofactors .
- Physicochemical profiling : Calculate logP (ALOGPS) and solubility (General Solubility Equation) to prioritize compounds with 1 < logP < 3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
